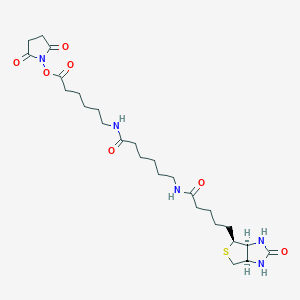

ビオチン-XX-NHS

概要

説明

ビオチン-LC-LC-NHS: は、N-ヒドロキシスクシンイミド(NHS)部分を含むビオチン化試薬です。この化合物は、タンパク質に見られるような、一次アミンをビオチンで標識するために使用されます。 ビオチン-LC-LC-NHSの長鎖スペーサーは立体障害を軽減するため、特に大きな生体分子の標識に役立ち、さまざまな用途における効率的なビオチン化を可能にします .

科学的研究の応用

Chemistry: Biotin-LC-LC-NHS is used in chemical research for the biotinylation of small molecules and polymers, facilitating their detection and purification using streptavidin-based systems .

Biology: In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It enables the study of protein-protein interactions, cellular localization, and molecular pathways .

Medicine: Biotin-LC-LC-NHS is employed in medical research for developing diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), where biotinylated antibodies are used for detection .

Industry: In industrial applications, Biotin-LC-LC-NHS is used for the biotinylation of enzymes and other proteins to improve their stability and functionality in various processes .

作用機序

ビオチン-LC-LC-NHSは、一次アミンと反応して安定なアミド結合を形成することで作用します。NHSエステルはビオチンのカルボキシル基を活性化し、アミンとの結合を促進します。この反応は不可逆的であり、永続的な共有結合を形成します。 ビオチン-LC-LC-NHSの長鎖スペーサーは立体障害を軽減するため、複雑な生物学的環境においても効率的なビオチン化が可能です .

生化学分析

Biochemical Properties

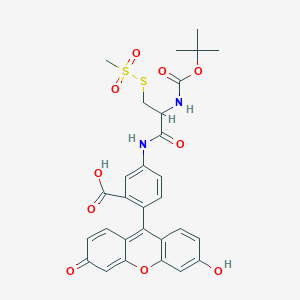

Biotin-XX-NHS is used to attach biotin to primary amines under alkaline conditions (pH 8-9) . It is used in the biotinylation of amino acids, peptides, or proteins under mild conditions . The long spacer in the structure of Biotin-XX-NHS reduces steric effect when binding amino acids, peptides, or proteins .

Cellular Effects

Biotin-XX-NHS, when used to biotinylate proteins, can maintain the biological activity of the proteins . The biotinylated probe is usually detected by avidin or streptavidin due to their effective binding . This is used in various applications such as affinity chromatography, ELISA and Western Blot, fluorescence-activated cell sorting (FACS), and intracellular labeling .

Molecular Mechanism

The reactive label of Biotin-XX-NHS contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . This allows Biotin-XX-NHS to bind to proteins and other biomolecules, facilitating their detection and analysis .

Temporal Effects in Laboratory Settings

It is known that biotin interference can cause clinically significant errors in certain biotinylated immunoassays . This suggests that the effects of Biotin-XX-NHS may change over time, potentially due to factors such as the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of Biotin-XX-NHS at different dosages in animal models have not been extensively studied. It is known that biotin, a component of Biotin-XX-NHS, has important roles in animal health and development . Therefore, the dosage of Biotin-XX-NHS could potentially influence these processes.

Metabolic Pathways

Biotin-XX-NHS is involved in the biotinylation of proteins, a process that is crucial for various metabolic pathways . Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Transport and Distribution

It is known that biotin, a component of Biotin-XX-NHS, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that biotin, a component of Biotin-XX-NHS, can be localized within cells . The localization of Biotin-XX-NHS could potentially be influenced by factors such as targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: ビオチン-LC-LC-NHSは、ビオチンをN-ヒドロキシスクシンイミド(NHS)で活性化してNHSエステルを形成することで合成されます。反応は通常、ビオチンをジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの有機溶媒に溶解し、その後、NHSとジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を添加することで行われます。 反応は、ビオチンの分解を防ぐために、穏やかな条件下で行われます .

工業生産方法: 工業的な設定では、ビオチン-LC-LC-NHSの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を正確に制御することが含まれます。 製品はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: ビオチン-LC-LC-NHSは主に、NHSエステルが一次アミンと反応して安定なアミド結合を形成する置換反応を起こします。 この反応はアルカリ性バッファー中で非常に効率的です .

一般的な試薬と条件:

試薬: 一次アミン(タンパク質中のリシン残基など)、NHSエステル、DMSOまたはDMFを溶媒として使用します。

主な生成物: ビオチン-LC-LC-NHSと一次アミンとの反応の主な生成物は、ビオチンがアミド結合を介して共有結合で結合したビオチン化タンパク質または分子です .

科学研究への応用

化学: ビオチン-LC-LC-NHSは、化学研究において、小分子やポリマーのビオチン化に使用され、ストレプトアビジンベースのシステムを使用して検出と精製を容易にします .

生物学: 生物学研究では、この化合物はタンパク質、核酸、その他の生体分子の標識に広く使用されています。 これは、タンパク質間相互作用、細胞内局在、および分子経路の研究を可能にします .

医学: ビオチン-LC-LC-NHSは、ビオチン化抗体が検出に使用される酵素結合免疫吸着アッセイ(ELISA)などの診断アッセイの開発のために、医療研究で使用されています .

産業: 工業的な用途では、ビオチン-LC-LC-NHSは、さまざまなプロセスにおける酵素やその他のタンパク質の安定性と機能性を向上させるために、ビオチン化に使用されます .

類似化合物との比較

類似化合物:

NHS-LC-ビオチン: ビオチン-LC-LC-NHSに似ていますが、スペーサーアームが短いため、立体障害の軽減効果が低くなります.

スルホ-NHS-LC-LC-ビオチン: ビオチン-LC-LC-NHSの水溶性変異体で、細胞表面タンパク質の標識に使用されます

独自性: ビオチン-LC-LC-NHSは、長鎖スペーサーにより、柔軟性が高く立体障害が軽減されるため、大きな生体分子の標識に非常に効果的であり、さまざまな用途において効率的なビオチン化を可能にする点が特徴です .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

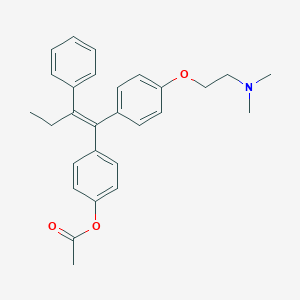

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

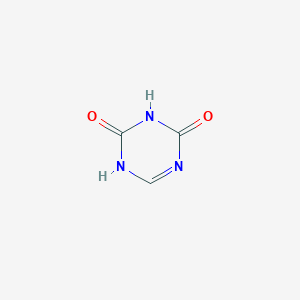

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)